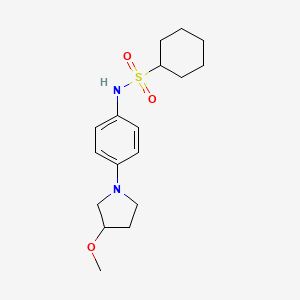

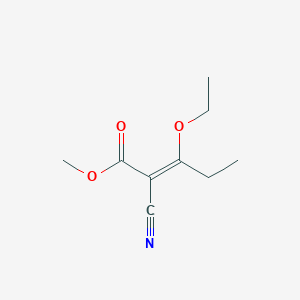

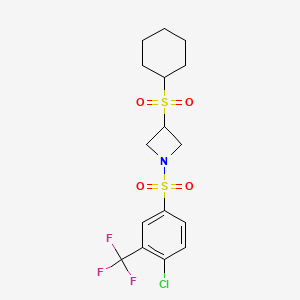

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1-(m-tolyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1-(m-tolyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an essential enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.

科学的研究の応用

Catalysis and Polymerization

A study by Bigmore et al. (2006) discusses the ethylene polymerization productivities of tris(pyrazolyl)methane-supported catalysts, highlighting the dramatic differences in activity depending on the imido R-group, which could be related to variations in the co-ligand topology. This suggests that derivatives of methanesulfonamide, such as N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1-(m-tolyl)methanesulfonamide, could play a role in the synthesis of novel polymerization catalysts (Bigmore et al., 2006).

Supramolecular Chemistry

Reger et al. (2005) synthesized new phenylene-linked bis(pyrazolyl)methane ligands to prepare hetero- and homobimetallic complexes, indicating the potential of such compounds in forming complex structures that could be beneficial in developing new materials or catalytic systems (Reger et al., 2005).

Synthesis of Biologically Active Compounds

A work by Jacobs et al. (2013) on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide outlines the molecular and supramolecular structures of these compounds, emphasizing their potential as ligands for metal coordination. This could imply that derivatives like N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1-(m-tolyl)methanesulfonamide might find applications in the synthesis of metal complexes with biological activity (Jacobs et al., 2013).

Green Chemistry and Catalysis

Hasaninejad et al. (2011) describe a green and efficient procedure for synthesizing bis(indolyl)methanes and bis(pyrazolyl)methanes in water, catalyzed by poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H). This indicates the role of methanesulfonamide derivatives in facilitating environmentally friendly synthesis processes (Hasaninejad et al., 2011).

特性

IUPAC Name |

1-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S2/c1-13-3-2-4-14(11-13)12-21(17,18)16-7-10-20-15-5-8-19-9-6-15/h2-4,11,15-16H,5-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGWAZWXNYAOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCCSC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2687959.png)

![3-(4-ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2687962.png)

![4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B2687966.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone](/img/structure/B2687968.png)

![4-[(3,7-Dimethyl-1-bicyclo[3.3.1]nonanyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2687973.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2687977.png)